molecular formula C26H28N2O3S B15014932 N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide

N'-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide

Cat. No.: B15014932
M. Wt: 448.6 g/mol
InChI Key: QPTUQFCPZYGLGB-WPWMEQJKSA-N
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Description

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a combination of benzyloxy, ethoxyphenyl, and benzylsulfanyl groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide typically involves the condensation of 4-(benzyloxy)-3-ethoxybenzaldehyde with 2-(benzylsulfanyl)propanehydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: It may find applications in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)-3-ethoxyphenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. Additionally, the benzylsulfanyl group may interact with thiol groups in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28N2O3S

Molecular Weight

448.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-(3-ethoxy-4-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C26H28N2O3S/c1-3-30-25-16-23(14-15-24(25)31-18-21-10-6-4-7-11-21)17-27-28-26(29)20(2)32-19-22-12-8-5-9-13-22/h4-17,20H,3,18-19H2,1-2H3,(H,28,29)/b27-17+

InChI Key

QPTUQFCPZYGLGB-WPWMEQJKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C(C)SCC2=CC=CC=C2)OCC3=CC=CC=C3

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C(C)SCC2=CC=CC=C2)OCC3=CC=CC=C3

Origin of Product

United States

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